![molecular formula C20H16N2O2 B292962 2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
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Overview
Description
2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities
Preparation Methods
The synthesis of 2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves several steps. One common method includes the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another approach involves the condensation of hydroquinolinecarbaldehyde with hippuric acid in acetic acid . These methods yield the desired compound in moderate to good yields.
Chemical Reactions Analysis
2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or furanyl groups can be replaced by other functional groups.
Condensation: The compound can participate in condensation reactions with methylene-active compounds such as ethyl cyanoacetate or diethylmalonate.
Scientific Research Applications
2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It exhibits antiallergic, antiasthmatic, and antiarthritic properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of gluconate 2-dehydrogenase by binding to the enzyme’s active site, thereby preventing its normal function . Additionally, its antiallergic and antiasthmatic effects are attributed to its ability to modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
2-ethoxy-4-(2-furyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles: These compounds exhibit antitumor activity and are used in medicinal chemistry.
Quinoline-2-carboxylate derivatives: These compounds are synthesized using various catalysts and have applications in synthetic organic chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-ethoxy-4-(furan-2-yl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H16N2O2/c1-2-23-20-16(12-21)18(17-8-5-11-24-17)15-10-9-13-6-3-4-7-14(13)19(15)22-20/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
YSAKOMFNVAJIEP-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=CO4 |
Canonical SMILES |
CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=CO4)C#N |
Origin of Product |
United States |
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